2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-
CAS No.:
Cat. No.: VC19767037
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O2S |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-[(2S)-5-(6-methylpyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
| Standard InChI | InChI=1S/C18H22N2O2S/c1-12(2)23(21,22)20-18-9-15-7-6-14(8-17(15)10-18)16-5-4-13(3)19-11-16/h4-8,11-12,18,20H,9-10H2,1-3H3/t18-/m0/s1 |
| Standard InChI Key | OCJKHBCJMIOPJS-SFHVURJKSA-N |
| Isomeric SMILES | CC1=NC=C(C=C1)C2=CC3=C(C[C@@H](C3)NS(=O)(=O)C(C)C)C=C2 |
| Canonical SMILES | CC1=NC=C(C=C1)C2=CC3=C(CC(C3)NS(=O)(=O)C(C)C)C=C2 |
Introduction
Chemical Identity and Structural Features
2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- (molecular formula: C₁₈H₂₂N₂O₂S, molecular weight: 330.4 g/mol) is characterized by three critical structural elements:
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A sulfonamide group (–SO₂NH₂), which enhances water solubility and provides hydrogen-bonding capabilities for target engagement.
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A chiral indenyl moiety in the (2S)-configuration, which imposes stereochemical specificity for interactions with biological targets.
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A 6-methyl-3-pyridinyl substituent, contributing aromaticity and potential binding affinity for receptors or enzymes.
The compound’s stereochemistry and substituent positioning distinguish it from related molecules, such as UoS12258, which features a 6-fluoro-3-pyridinyl group instead of the methyl derivative . This structural variation may influence pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration.
Synthesis and Preparation
The synthesis of 2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- typically involves a multi-step process:
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Chiral Indenyl Intermediate Preparation: The (2S)-indenyl backbone is synthesized via asymmetric catalysis or resolution techniques to ensure enantiomeric purity.
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Pyridinyl Substitution: A 6-methyl-3-pyridinyl group is introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
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Sulfonamide Formation: The sulfonamide group is appended via nucleophilic substitution or sulfonylation of a primary amine intermediate.
Key challenges include maintaining stereochemical integrity during the indenyl synthesis and optimizing reaction yields for the pyridinyl coupling step. Analytical techniques like chiral HPLC and X-ray crystallography are critical for verifying structural fidelity.
Comparative Analysis with Structural Analogs
To infer potential biological activity, this compound can be compared to UoS12258, a well-characterized AMPA receptor positive allosteric modulator . The table below highlights structural and pharmacological differences:
The methyl group in the pyridinyl ring may alter electronic properties and lipophilicity compared to the fluoro analog, potentially affecting target binding and metabolic pathways.
Future Research Directions
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In Vitro Profiling: Screen the compound against AMPA receptors and related targets (e.g., NMDA, kainate) to confirm selectivity and potency.
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Behavioral Models: Evaluate cognitive effects in rodent models of schizophrenia or Alzheimer’s disease, mirroring protocols used for UoS12258 .
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ADME Studies: Investigate absorption, distribution, metabolism, and excretion properties to guide lead optimization.
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Analog Synthesis: Explore derivatives with varied substituents (e.g., 6-cyano, 6-methoxy) to establish structure-activity relationships.
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